rac-propan-2-yl N-[(1r,4r)-4-(5-{4-[(benzylcarbamoyl)amino]-2-(tert-butylsulfamoyl)phenyl}-1,3-thiazol-2-yl)cyclohexyl]carbamate, trans
Description
The compound rac-propan-2-yl N-[(1r,4r)-4-(5-{4-[(benzylcarbamoyl)amino]-2-(tert-butylsulfamoyl)phenyl}-1,3-thiazol-2-yl)cyclohexyl]carbamate, trans is a stereochemically defined carbamate derivative featuring a cyclohexyl core substituted with a thiazole ring. The thiazole moiety is further functionalized with a phenyl group bearing dual substituents: a benzylcarbamoyl amino group and a tert-butylsulfamoyl group. The trans configuration of the cyclohexyl ring (1r,4r) confers distinct spatial orientation, which may influence its physicochemical properties and biological interactions.
While direct synthesis data for this compound are absent in the provided evidence, structurally related carbamates (e.g., thiazolylmethylcarbamates in ) are synthesized via multi-step reactions involving coupling of amine intermediates with activated carbamate precursors under controlled conditions. For example, similar compounds often employ dioxane as a solvent and acid catalysts, yielding products with >90% purity after chromatographic purification .
Properties
CAS No. |
2301084-99-9 |
|---|---|
Molecular Formula |
C31H41N5O5S2 |
Molecular Weight |
627.8 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs include:
Key Differences :
- This may improve metabolic stability but reduce solubility .
- Stereochemistry: The trans-cyclohexyl configuration in the target compound contrasts with the racemic triazolo-pyridine core in .
Solvent and Reaction Optimization
- Target Compound : Likely requires polar aprotic solvents (e.g., dioxane) for solubility, similar to . Solvent-free methods () are less feasible due to the compound’s complexity .
- Analogues : Hydrophobic substituents in Compounds x/y necessitate dichloromethane or THF for dissolution, increasing environmental and safety concerns .
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